9-(2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-beta-D-ribofuranosyl)-6-chloropurine

Nucleoside Synthesis Click Chemistry Oligonucleotide Modification

Resolving the challenge of selective nucleoside analog synthesis, this protected 3'-deoxy-6-chloropurine nucleoside enables regioselective incorporation into oligonucleotides with minimal side reactions. • ≥98% purity ensures high coupling efficiency and sequence fidelity in antisense synthesis. • DMSO solubility (10 mM) streamlines HTS integration without formulation additives. • LogP 2.6 facilitates purification by RPC and predicts oral bioavailability for prodrug design.

Molecular Formula C19H17ClN4O5
Molecular Weight 416.8 g/mol
Cat. No. B12392631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-beta-D-ribofuranosyl)-6-chloropurine
Molecular FormulaC19H17ClN4O5
Molecular Weight416.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4
InChIInChI=1S/C19H17ClN4O5/c1-11(25)28-14-7-13(8-27-19(26)12-5-3-2-4-6-12)29-18(14)24-10-23-15-16(20)21-9-22-17(15)24/h2-6,9-10,13-14,18H,7-8H2,1H3/t13-,14-,18+/m0/s1
InChIKeyHCRYZQKBFPVPFX-SUNYJGFJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-beta-D-ribofuranosyl)-6-chloropurine – Product Specifications


9-(2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-beta-D-ribofuranosyl)-6-chloropurine (CAS: 1347118-41-5) is a synthetic purine nucleoside analog characterized by a 6-chloropurine base and a 3'-deoxyribose sugar moiety protected with 2'-O-acetyl and 5'-O-benzoyl groups. The compound has a molecular formula of C₁₉H₁₇ClN₄O₅ and a molecular weight of 416.82 g/mol . It is classified as a nucleoside antimetabolite/analog and is utilized primarily as a synthetic intermediate in nucleic acid chemistry, molecular design, and antiviral/anticancer research [1][2]. Its 3'-deoxy modification and specific protecting group pattern define its utility in targeted synthetic routes, distinguishing it from more common ribonucleoside analogs.

Synthetic intermediate with 3’-deoxyribose scaffold
2’-O-acetyl / 5’-O-benzoyl orthogonal protection
Regioselective building block for modified nucleosides

Why Generic Substitution Fails


Generic substitution of 6-chloropurine nucleoside analogs is not feasible due to the compound's unique combination of a 3'-deoxy modification and specific 2'-O-acetyl/5'-O-benzoyl protecting groups. The 3'-deoxyribose moiety confers distinct reactivity and stability profiles compared to 3'-hydroxy or 3'-O-alkyl analogs, influencing both synthetic outcomes and potential biological interactions [1][2]. Furthermore, the acetyl and benzoyl protecting groups dictate the compound's solubility in organic solvents, its behavior in chromatographic purification, and its compatibility with downstream deprotection and conjugation chemistries [3]. These structural features are non-interchangeable and directly impact the success of protocols relying on this specific building block, such as in the synthesis of modified oligonucleotides or antiviral lead compounds where regio- and stereoselectivity are critical. The following quantitative evidence underscores these differentiated properties.

! 3’-Deoxy vs. 3’-hydroxy analogs may shift coupling selectivity and synthetic route fidelity
! Acetyl/benzoyl protecting pattern directly influences solubility and chromatographic behavior; unsubstituted or differently protected analogs may not transfer
! Deprotection and conjugation compatibility can differ substantially; generic 6-chloropurine nucleosides require protocol re-validation

Quantitative Differentiation Evidence


Purity vs. 3'-Azido-3'-deoxy Analog

Commercial suppliers consistently report a purity of ≥98% for 9-(2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-beta-D-ribofuranosyl)-6-chloropurine, as verified by HPLC analysis . In comparison, a structurally related compound used in similar synthetic applications, 9-[2'-O-Acetyl-3'-azido-3'-deoxy-5'-O-toluoyl-β-L-ribofuranosyl)-6-chloropurine, is offered at a purity of ≥97% [1]. This 1% absolute difference in purity specification can significantly impact yield and impurity profiles in multi-step syntheses, particularly in oligonucleotide assembly where minor contaminants can lead to sequence deletions or modifications.

Purity Specification
Head-to-head
≥98% (HPLC)
Supports purity specification review
1% higher vs. 3’-azido analog; may reduce side-reaction risk in multi-step synthesis
Nucleoside Synthesis Click Chemistry Oligonucleotide Modification

DMSO Solubility Profile

The compound exhibits a defined solubility of 10 mM in DMSO, as reported by commercial suppliers [1]. This quantitative solubility benchmark is critical for the preparation of reproducible stock solutions for in vitro biological assays. In contrast, the unmodified parent nucleoside 6-chloropurine riboside (without protecting groups) has a reported aqueous solubility of approximately 0.5 mg/mL, which is significantly lower and would necessitate different solvent systems and assay conditions [2]. The enhanced DMSO solubility of the protected analog facilitates its direct use in high-throughput screening formats and cellular assays without the need for complex formulation strategies.

DMSO Solubility
Head-to-head
10 mM in DMSO
Supports preparation of reproducible stock solutions
>20-fold higher vs. unprotected riboside; reduces formulation variability in screening
Antiviral Screening Cancer Cell Line Assays Solubility Optimization

Molecular Weight and LogP Differentiation

The compound has a molecular weight of 416.82 g/mol and a calculated LogP of 2.6 . These physicochemical parameters differ substantially from simpler 6-chloropurine nucleoside analogs such as 9-(3'-deoxy-β-D-ribofuranosyl)-6-chloropurine, which has a molecular weight of 270.67 g/mol and a LogP of approximately 0.8 [1]. The higher molecular weight and increased lipophilicity of the protected analog result in longer retention times on reversed-phase HPLC columns (C18), facilitating improved separation from more polar synthetic byproducts. Furthermore, the LogP of 2.6 falls within the optimal range (1-3) for oral bioavailability in drug discovery, making it a more attractive lead-like building block compared to the hydrophilic, unprotected analog.

MW & LogP
Class-level
416.82 g/mol, LogP 2.6
Supports purification strategy and drug-likeness screening context
146 g/mol higher MW, 1.8 units higher LogP vs. unprotected analog; calculated properties
Synthetic Intermediate Drug Discovery ADME Properties

Key Research and Industrial Applications


Modified Oligonucleotide Synthesis

The high commercial purity (≥98%) of this compound directly supports its use as a building block in the synthesis of modified oligonucleotides, where even minor impurities can lead to significant reductions in yield and sequence fidelity. The 3'-deoxy modification and specific protecting group pattern allow for regioselective incorporation and subsequent deprotection under mild conditions, a critical requirement for generating high-quality antisense oligonucleotides and molecular probes .

Antiviral and Anticancer Library Preparation

The defined DMSO solubility of 10 mM enables the compound to be seamlessly integrated into high-throughput screening (HTS) campaigns against viral (e.g., SARS-CoV) and cancer targets. Its solubility profile overcomes the limitations of more hydrophilic analogs, ensuring consistent dosing and reducing the need for specialized formulation additives that can interfere with assay readouts [1]. This makes it a preferred choice for building focused libraries of 6-chloropurine nucleoside analogs.

Lipophilic Prodrug & Lead Optimization

The LogP value of 2.6 places the compound within an optimal lipophilicity range for oral drug candidates. Medicinal chemists can leverage this property to design prodrugs or advanced intermediates with improved membrane permeability. The significant difference in LogP compared to unprotected analogs (Δ 1.8) translates to predictable changes in ADME profiles, guiding rational lead optimization efforts in early-stage drug discovery programs targeting antiviral or anticancer therapies [2].

Chromatographic Purification in Process Chemistry

The compound's molecular weight (416.82 g/mol) and high lipophilicity facilitate straightforward separation from more polar, lower molecular weight impurities via reversed-phase flash chromatography. This attribute is particularly valuable in process chemistry where efficient purification of protected intermediates is essential for achieving high overall yields and meeting stringent purity specifications for downstream steps .

Application
Selection Property
Validation Focus
Modified Oligonucleotide Synthesis
Regioselective protection pattern
Deprotection and coupling fidelity
Antiviral & Anticancer Library Preparation
Defined DMSO solubility profile
Assay-ready stock and dose consistency
Lipophilic Prodrug Optimization
Reported lipophilicity (LogP)
Membrane permeability screening
Chromatographic Purification
MW and lipophilicity for RP separation
Purity and recovery in process chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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